molecular formula C19H20ClNO3 B268538 2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B268538
M. Wt: 345.8 g/mol
InChI Key: VKNSUUCABXMJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of kinase inhibitors and has been studied for its potential use in treating various diseases, including cancer.

Mechanism of Action

2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide works by inhibiting the activity of certain kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). By inhibiting these kinases, 2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide prevents the activation of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to have anti-inflammatory effects, making it a potential candidate for treating autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its specificity for BTK and ITK, which makes it a valuable tool for studying the role of these kinases in various biological processes. However, like all small molecule inhibitors, 2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has limitations in terms of its selectivity and potential off-target effects.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, including:
1. Further studies on its mechanism of action and potential targets
2. Development of more selective and potent inhibitors based on the structure of 2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide
3. Clinical trials to evaluate its efficacy and safety in treating various types of cancer and autoimmune diseases
4. Investigation of its potential use in combination with other drugs for synergistic effects.
In conclusion, 2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a promising small molecule inhibitor that has shown potential in treating various diseases, particularly cancer. Further research is needed to fully understand its mechanism of action and potential applications in the clinic.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, including the reaction of 4-chlorobenzaldehyde with 3-(tetrahydro-2-furanylmethoxy)phenylboronic acid, followed by the addition of N-(tert-butoxycarbonyl)-glycine and subsequent deprotection to obtain the final product.

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied for its potential use in treating various types of cancer, including lymphoma and leukemia. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

Product Name

2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molecular Formula

C19H20ClNO3

Molecular Weight

345.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C19H20ClNO3/c20-15-8-6-14(7-9-15)11-19(22)21-16-3-1-4-17(12-16)24-13-18-5-2-10-23-18/h1,3-4,6-9,12,18H,2,5,10-11,13H2,(H,21,22)

InChI Key

VKNSUUCABXMJTB-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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